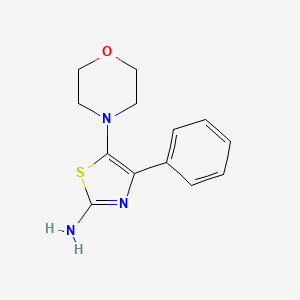![molecular formula C27H29N3O4S B11051238 (2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide](/img/structure/B11051238.png)
(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-4-METHYL-2-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-N~1~,6-DIPHENYL-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a variety of functional groups, including hydroxyl, methyl, sulfonyl, hydrazono, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4-METHYL-2-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-N~1~,6-DIPHENYL-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Cyclohexane Core: The cyclohexane ring is constructed through a series of cyclization reactions.
Introduction of Functional Groups: The hydroxyl, methyl, and phenyl groups are introduced through various substitution reactions.
Sulfonylation and Hydrazonation: The sulfonyl and hydrazono groups are added using sulfonyl chlorides and hydrazine derivatives under controlled conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazono group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biochemical Studies: Used in studies of enzyme inhibition and protein binding.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4-METHYL-2-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-N~1~,6-DIPHENYL-1-CYCLOHEXANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-4-METHYL-2-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-N~1~,6-DIPHENYL-1-CYCLOHEXANECARBOXAMIDE: Similar compounds may include other hydrazono derivatives, sulfonyl-containing compounds, and cyclohexanecarboxamide derivatives.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups in a single molecule makes it unique and versatile for various applications.
Structural Complexity: The complex structure allows for specific interactions with biological targets, making it a valuable compound in drug design.
Properties
Molecular Formula |
C27H29N3O4S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2E)-4-hydroxy-4-methyl-2-[(4-methylphenyl)sulfonylhydrazinylidene]-N,6-diphenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C27H29N3O4S/c1-19-13-15-22(16-14-19)35(33,34)30-29-24-18-27(2,32)17-23(20-9-5-3-6-10-20)25(24)26(31)28-21-11-7-4-8-12-21/h3-16,23,25,30,32H,17-18H2,1-2H3,(H,28,31)/b29-24+ |
InChI Key |
XJTZYILOGRLMRX-RMLRFSFXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(CC(C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)(C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC(C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051166.png)
![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)

![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)
![1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11051188.png)


![8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)
![N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11051207.png)


![1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester](/img/structure/B11051227.png)

